![molecular formula C8H9NOS B053426 (4-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol CAS No. 121933-59-3](/img/structure/B53426.png)

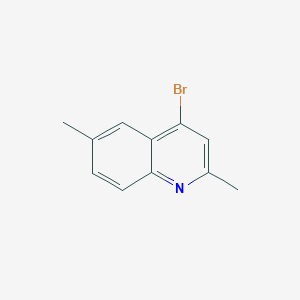

(4-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol

Übersicht

Beschreibung

- Synthesis and Structural Analysis: N-Substituted derivatives of this compound were synthesized from methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, followed by reduction (Torosyan et al., 2018).

Synthesis Analysis

- Synthetic Pathways: The compound undergoes self-condensation to produce bis(thienopyrrolyl)methanes (Torosyan et al., 2018). Another study demonstrated its condensation with pyrrole, leading to new compounds (Torosyan et al., 2019).

Molecular Structure Analysis

- Crystallographic Studies: The molecular structures of similar compounds have been confirmed using methods like X-ray diffraction and compared with density functional theory (DFT) calculations (Huang et al., 2021).

Chemical Reactions and Properties

- Reactivity: Treatment with N-bromosuccinimide led to the formation of dark blue polymers insoluble in organic solvents (Torosyan et al., 2019).

Physical Properties Analysis

- Spectroscopic Properties: The electronic absorption, excitation, and fluorescence properties of structurally related compounds have been investigated in various solvents (Al-Ansari, 2016).

Chemical Properties Analysis

- Oxidation and Reduction: Studies have explored the electrochemical oxidation of similar compounds, suggesting mechanisms involving one-electron oxidation followed by deprotonation and radical coupling (Ueno & Umeda, 1992).

Wissenschaftliche Forschungsanwendungen

Laborchemikalien

“(4-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol” wird als Laborchemikalie verwendet . Es wird aufgrund seiner einzigartigen chemischen Struktur in verschiedenen chemischen Reaktionen und Experimenten verwendet .

Synthese von N-substituierten Verbindungen

Diese Verbindung wird im Alkylierungsprozess zur Synthese von N-substituierten Verbindungen verwendet . Der Alkylierungsprozess beinhaltet die Übertragung einer Alkylgruppe von einem Molekül auf ein anderes, was ein wichtiger Schritt in vielen chemischen Reaktionen ist .

Produktion von 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrrolen

“this compound” wird bei der Produktion von 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrrolen verwendet . Diese Verbindungen werden durch Kondensation von N-substituierten (4H-thieno[3,2-b]pyrrol-5-yl)methanolen mit Pyrrol synthetisiert .

C–C-Kopplungsreaktionen

Diese Verbindung wird in C–C-Kopplungsreaktionen verwendet . Insbesondere wird es in der Stille-Reaktion verwendet, einer leistungsstarken Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen .

Synthese organischer Bausteine

“this compound” wird bei der Synthese organischer Bausteine verwendet

Safety and Hazards

Zukünftige Richtungen

The future directions of research on “(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol” and its derivatives could focus on further exploring their potential as antiviral and anticancer agents . More studies are needed to understand their mechanisms of action and to optimize their synthesis for potential therapeutic applications.

Wirkmechanismus

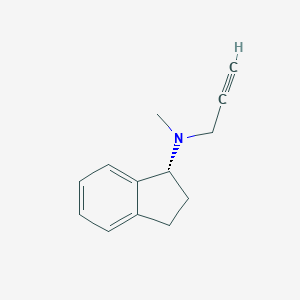

Target of Action

The primary targets of (4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol are the RNA-dependent RNA polymerase of the hepatitis C virus , and the KDM1A and LSD1 demethylases , which regulate DNA methylation . These targets play crucial roles in viral replication and gene transcription, respectively .

Mode of Action

This compound interacts with its targets by acting as an allosteric inhibitor . It binds to a site on the target enzyme that is distinct from the active site, causing a conformational change that reduces the enzyme’s activity . This interaction results in the inhibition of the hepatitis C virus’s RNA-dependent RNA polymerase and the KDM1A and LSD1 demethylases .

Biochemical Pathways

The compound affects the viral replication pathway of the hepatitis C virus by inhibiting its RNA-dependent RNA polymerase . It also impacts the gene transcription pathway by inhibiting the KDM1A and LSD1 demethylases, which regulate DNA methylation . The inhibition of these enzymes disrupts the balance of N-methylation in histones, a key factor in the regulation of gene transcription .

Result of Action

The inhibition of the hepatitis C virus’s RNA-dependent RNA polymerase by this compound results in a decrease in viral replication . The inhibition of the KDM1A and LSD1 demethylases leads to changes in gene transcription, which could potentially be exploited for anticancer therapy .

Eigenschaften

IUPAC Name |

(4-methylthieno[3,2-b]pyrrol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-9-6(5-10)4-8-7(9)2-3-11-8/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWPUHUHJRQLCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1CO)SC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424359 | |

| Record name | (4-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121933-59-3 | |

| Record name | (4-Methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B53346.png)

![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)